3-bromo-N-(2-chloroethyl)benzamide

Description

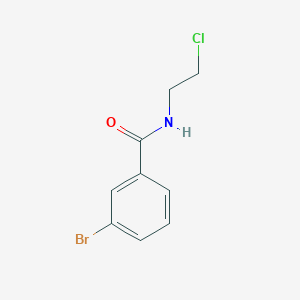

3-Bromo-N-(2-chloroethyl)benzamide is a halogenated benzamide derivative characterized by a bromine substituent at the meta-position of the benzamide core and a 2-chloroethyl group attached to the amide nitrogen. The bromine atom may enhance electrophilic reactivity or influence binding interactions in biological systems .

Properties

IUPAC Name |

3-bromo-N-(2-chloroethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTORKQARSASQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-chloroethyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce the bromine atom at the 3-position of the benzene ring.

Chloroethylation: The brominated benzamide is then treated with 2-chloroethylamine to introduce the chloroethyl group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(2-chloroethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

Substitution: The chlorine atom in the chloroethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Derivatives lacking the bromine atom.

Substitution: Various functionalized derivatives based on the nucleophile used.

Scientific Research Applications

3-Bromo-N-(2-chloroethyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-bromo-N-(2-chloroethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chloroethyl groups play a crucial role in its biological activity, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

Receptors: It can interact with cellular receptors, modulating their activity and downstream signaling.

Comparison with Similar Compounds

ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide)

- Structural Features : Shares the 3-bromobenzamide backbone but includes a pyridopyrimidinyl-methoxy side chain.

- Physicochemical Properties: H-bond donors/acceptors: 1 donor, 5 acceptors (vs. 2 donors and 7 acceptors in tivozanib, a reference compound). Rotatable bonds: 5 (vs. 6 in tivozanib), impacting conformational flexibility .

Remoxipride Hydrochloride (3-bromo-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2,6-dimethoxybenzamide)

3-Bromo-N-(pyridin-2-yl)benzamide

- Structural Features : Pyridinyl substituent instead of 2-chloroethyl.

- Synthesis : Prepared via metal-free oxidative cleavage, yielding 73% purity .

- Reactivity : The pyridine ring may enhance metal coordination or π-π stacking in target interactions .

Chloroethyl-Containing Compounds

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)

- Structural Features : Shares the 2-chloroethyl group but includes a nitrosourea moiety.

- Mechanism : Alkylates DNA (via ethylene group) and carbamoylates proteins (via cyclohexyl group), contributing to antitumor activity .

- Toxicity Profile: High lipophilicity (octanol/water distribution coefficient) correlates with bone marrow toxicity, mitigated in derivatives like GANU (glucose-modified nitrosourea) .

N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)

- Structural Features: Bis(2-chloroethyl)amino group linked to a fluorinated benzamide.

- Optimization : Fluorine at the para-position improves metabolic stability and antitumor selectivity .

Halogenated Benzamides with Diverse Substituents

5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

- Structural Features : Bromine and chlorine substituents with a coumarin-linked phenyl group.

- Applications: Potential kinase inhibitor due to coumarin’s role in modulating enzyme activity .

3-Chloro-N-(2-oxo-2-{(2E)-2-[(3E)-4-phenyl-3-buten-2-ylidene]hydrazino}ethyl)benzamide

- Structural Features : Chlorine substituent and hydrazone side chain.

- Reactivity : Hydrazone group may facilitate chelation or redox activity .

Comparative Analysis Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Weight | LogP | Rotatable Bonds | Key Features |

|---|---|---|---|---|---|

| 3-Bromo-N-(2-chloroethyl)benzamide | 3-Br, 2-Cl-ethyl | ~262.5 (est.) | ~2.5* | 4 | Alkylating potential |

| ZINC33268577 | 3-Br, pyridopyrimidinyl-methoxy | 465.3 | N/A | 5 | VEGFR-2 inhibitor candidate |

| Remoxipride HCl | 3-Br, pyrrolidinylmethyl | 425.8 | 2.10 | 6 | Neuroleptic activity |

| CCNU | 2-Cl-ethyl, nitrosourea | 214.1 | High | 3 | Dual alkylation/carbamoylation |

*Estimated based on remoxipride’s logP .

Key Research Findings

- Alkylating vs. Carbamoylating Activity : Chloroethyl groups (as in CCNU) contribute to DNA alkylation, while carbamoylating groups (e.g., cyclohexyl in CCNU) modify proteins. Compounds like GANU balance these effects to reduce toxicity .

- Halogen Effects : Bromine at position 3 enhances electrophilicity and binding affinity in benzamides, as seen in remoxipride’s CNS activity . Fluorine in FNA improves metabolic stability, a strategy applicable to optimizing this compound .

- Structural Flexibility : Rotatable bonds (e.g., 5 in ZINC33268577) influence target binding and bioavailability, suggesting that the 2-chloroethyl group’s flexibility may impact the target compound’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.